molecular formula C18H16BrNO4 B11042791 5-(3-Bromo-4,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,2-oxazole

5-(3-Bromo-4,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,2-oxazole

Cat. No.: B11042791
M. Wt: 390.2 g/mol
InChI Key: SSBYLHXGHZVURW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(3-BROMO-4,5-DIMETHOXYPHENYL)-4-ISOXAZOLYL]PHENYL METHYL ETHER is a complex organic compound that features a brominated dimethoxyphenyl group attached to an isoxazole ring, which is further connected to a phenyl methyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-BROMO-4,5-DIMETHOXYPHENYL)-4-ISOXAZOLYL]PHENYL METHYL ETHER typically involves multiple steps, starting with the bromination of 3,4-dimethoxyphenyl compounds. The brominated intermediate is then subjected to cyclization reactions to form the isoxazole ring. The final step involves the etherification of the phenyl group with a methyl group under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[5-(3-BROMO-4,5-DIMETHOXYPHENYL)-4-ISOXAZOLYL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction can produce various reduced forms of the isoxazole ring .

Scientific Research Applications

4-[5-(3-BROMO-4,5-DIMETHOXYPHENYL)-4-ISOXAZOLYL]PHENYL METHYL ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(3-BROMO-4,5-DIMETHOXYPHENYL)-4-ISOXAZOLYL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The brominated phenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The isoxazole ring may also play a role in modulating biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(3-BROMO-4,5-DIMETHOXYPHENYL)-4-ISOXAZOLYL]PHENYL METHYL ETHER is unique due to its combination of a brominated dimethoxyphenyl group with an isoxazole ring and a phenyl methyl ether moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H16BrNO4

Molecular Weight

390.2 g/mol

IUPAC Name

5-(3-bromo-4,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C18H16BrNO4/c1-21-13-6-4-11(5-7-13)14-10-20-24-17(14)12-8-15(19)18(23-3)16(9-12)22-2/h4-10H,1-3H3

InChI Key

SSBYLHXGHZVURW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(ON=C2)C3=CC(=C(C(=C3)Br)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.